molecular formula C11H9FN2O B1467951 1-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde CAS No. 1044661-39-3

1-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde

Cat. No.: B1467951
CAS No.: 1044661-39-3
M. Wt: 204.2 g/mol
InChI Key: KRZNCRHCJCDMPQ-UHFFFAOYSA-N
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Description

1-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C11H9FN2O and its molecular weight is 204.2 g/mol. The purity is usually 95%.
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Mechanism of Action

Fluorophenyl compounds are a class of organic compounds that contain a phenyl ring (a derivative of benzene) where one or more of the hydrogen atoms is replaced by a fluorine atom. These compounds are often used in the synthesis of pharmaceuticals due to the unique properties of fluorine, including its small size and high electronegativity .

Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Pyrazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical Analysis

Biochemical Properties

1-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2), which are enzymes involved in the DNA damage repair process . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of human equilibrative nucleoside transporters, which play a crucial role in nucleotide synthesis and regulation of adenosine function . This inhibition can lead to alterations in cellular metabolism and gene expression.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with PARP-1 and PARP-2 results in the inhibition of these enzymes, which in turn affects the DNA damage repair process . Additionally, it can induce changes in gene expression by modulating the activity of transcription factors.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over prolonged periods . Long-term exposure to this compound can lead to sustained alterations in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that it can be tolerated up to a certain threshold, beyond which it may cause significant toxicity . These dosage-dependent effects are crucial for determining its safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the activity of enzymes involved in the metabolism of nucleotides and other essential biomolecules . These interactions can lead to changes in the overall metabolic profile of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with human equilibrative nucleoside transporters, which facilitate its uptake and distribution within cells . These interactions can influence its localization and accumulation in different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, thereby influencing gene expression and other nuclear processes .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-11-4-2-1-3-10(11)7-14-6-9(8-15)5-13-14/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZNCRHCJCDMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.